![molecular formula C17H18FN3 B1441472 5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline CAS No. 1183523-85-4](/img/structure/B1441472.png)
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Overview
Description
The compound “5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline” is a complex organic molecule that likely contains a benzodiazole group . Benzodiazoles are heterocyclic aromatic organic compounds and this one is substituted with a fluoro group and an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, which is a fused ring structure containing a benzene ring and a diazole ring . The fluoro and isopropyl groups would be attached to this ring, and the aniline group would likely be attached at a different position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence and position of the fluoro, isopropyl, and aniline groups .Scientific Research Applications
Pharmaceutical Formulations
This compound has been explored for its potential in creating improved formulations for Bruton’s tyrosine kinase (BTK) inhibitors , which are crucial in treating various B-cell malignancies . The compound’s unique structure could potentially enhance the solubility and bioavailability of BTK inhibitors.
Cancer Therapeutics
The presence of a fluorine atom and its positioning within the compound’s structure suggests that it may be useful in the synthesis of novel anticancer agents. Fluorinated compounds often show increased metabolic stability and improved binding affinity towards their targets .
Mechanism of Action
Target of Action
It is known that benzimidazole compounds, which this compound is a derivative of, often target tubulin in cells . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell death .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by binding to the active site, leading to inhibition of the target’s function . This interaction can result in changes in the cell, such as disruption of cell division and ultimately cell death .
Biochemical Pathways
Benzimidazole derivatives are known to affect the microtubule dynamics in cells by inhibiting tubulin, a key protein in the formation of the mitotic spindle, which is essential for cell division . The downstream effects of this inhibition can include cell cycle arrest and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its eventual excretion from the body .
Result of Action
Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may lead to cell cycle arrest and apoptosis, or programmed cell death .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially influence the action of a drug .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-10(2)21-16-7-6-13(18)9-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPSSNVVTKFPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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